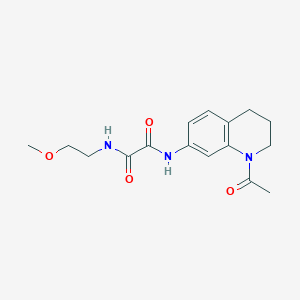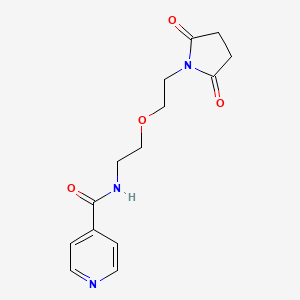![molecular formula C8H12N2OS B2573878 3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile CAS No. 251310-69-7](/img/structure/B2573878.png)
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile, abbreviated as DMA-MAS, is an organic compound that has various applications in scientific research. It is widely used in the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Material Science
Precursors for Synthesis of Pyrimidine Derivatives : Utilized as precursors in the synthesis of pyrimidine-4(3H)-ones, showcasing its role in creating biologically relevant heterocycles (Sokolenko et al., 2017).
Crystal Structure Analysis : Studied for its Z/E-isomerism, providing insights into crystal structures and secondary intermolecular interactions, which are crucial for understanding the physical properties of materials (Tammisetti et al., 2018).
Opto-Electronic Applications : Shown potential in opto-electronic applications due to the significant push-pull chromophore properties, indicating its use in developing materials with novel optical properties (Gupta & Singh, 2015).
Catalysis and Polymer Science
Catalysis and Polymer Modification : Demonstrated the recovery of palladium particles from nitrile butadiene rubber, showcasing its application in recycling and enhancing the strength of materials through catalytic actions (Kajiwara et al., 2018).
Antifouling Membrane Development : Utilized in the development of zwitterionic ultrafiltration membranes, indicating its role in creating antifouling surfaces, which is critical in water purification technologies (Sun et al., 2006).
Environmental and Sensing Applications
- Metal Ion Sensing and Removal : Contributed to the synthesis of nonconjugated biocompatible macromolecular luminogens for sensing and removals of Fe(III) and Cu(II), highlighting its utility in environmental monitoring and remediation (Dutta et al., 2020).
properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4-methylsulfanyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10(2)5-7(4-9)8(11)6-12-3/h5H,6H2,1-3H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVOHDJESJBXFJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)


![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)